molecular formula C22H14N4O2 B11981996 (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone

(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone

Katalognummer: B11981996
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: UAAOPLKDAZKCSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone is a complex organic compound characterized by the presence of benzoimidazole groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone typically involves multi-step organic reactions. One common method includes the condensation of benzoimidazole derivatives with appropriate phenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions, often in the presence of catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole-1-carbonyl derivatives, while reduction can produce benzoimidazole-1-yl-methanol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to specific biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-(5,6-Dimethyl-benzoimidazole-1-carbonyl)-benzoic acid): This compound shares structural similarities but differs in the presence of methyl groups.

    (4-Methoxy-benzoic acid N’-(2-oxo-2,3-dihydro-benzoimidazole-1-carbonyl)-hydrazide): Another related compound with different functional groups.

Uniqueness

(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone is unique due to its specific arrangement of benzoimidazole groups and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C22H14N4O2

Molekulargewicht

366.4 g/mol

IUPAC-Name

[4-(benzimidazole-1-carbonyl)phenyl]-(benzimidazol-1-yl)methanone

InChI

InChI=1S/C22H14N4O2/c27-21(25-13-23-17-5-1-3-7-19(17)25)15-9-11-16(12-10-15)22(28)26-14-24-18-6-2-4-8-20(18)26/h1-14H

InChI-Schlüssel

UAAOPLKDAZKCSG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)C(=O)N4C=NC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.